molecular formula C8H14N2O2 B12592947 N-(1-Acetyl-2-pyrrolidinyl)acetamide

N-(1-Acetyl-2-pyrrolidinyl)acetamide

Katalognummer: B12592947
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: VPXHOTOVOPGADX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Acetyl-2-pyrrolidinyl)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-2-pyrrolidinyl)acetamide typically involves the acylation of pyrrolidine derivatives. One common method is the reaction of 2-pyrrolidinone with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Acetyl-2-pyrrolidinyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1-Acetyl-2-pyrrolidinyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-Acetyl-2-pyrrolidinyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Acetyl-2-pyrrolidinyl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .

Eigenschaften

Molekularformel

C8H14N2O2

Molekulargewicht

170.21 g/mol

IUPAC-Name

N-(1-acetylpyrrolidin-2-yl)acetamide

InChI

InChI=1S/C8H14N2O2/c1-6(11)9-8-4-3-5-10(8)7(2)12/h8H,3-5H2,1-2H3,(H,9,11)

InChI-Schlüssel

VPXHOTOVOPGADX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCCN1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.